
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% (2C4DS95) is an organic compound that has been used in a variety of scientific research applications. It has become increasingly popular due to its wide range of biochemical and physiological effects, as well as its relative ease of synthesis.
Mechanism of Action
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% acts as an antioxidant, scavenging free radicals and reactive oxygen species. It also acts as an anti-inflammatory agent, inhibiting the production of pro-inflammatory mediators. Additionally, 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to modulate the activity of various enzymes and receptors, including the c-Jun N-terminal kinase (JNK) and the nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as modulate the activity of various enzymes and receptors. Additionally, 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to increase cell survival and reduce apoptosis, as well as protect cells from various environmental pollutants.
Advantages and Limitations for Lab Experiments
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has several advantages for lab experiments. It is relatively easy to synthesize, and has a wide range of biochemical and physiological effects. Additionally, it is relatively inexpensive and can be stored for long periods of time without significant degradation. However, 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has several limitations. It is not very soluble in water, and can be difficult to dissolve in other solvents. Additionally, it is not very stable at high temperatures, and can degrade rapidly when exposed to light or air.
Future Directions
There are a variety of potential future directions for research involving 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%. For instance, further research could be conducted to explore the potential therapeutic effects of 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% in various disease states. Additionally, further research could be conducted to explore the potential of 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% to modulate the activity of other enzymes and receptors. Additionally, further research could be conducted to explore the potential of 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% to protect cells from various environmental pollutants. Finally, further research could be conducted to explore the potential of 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% to increase cell survival and reduce apoptosis.
Synthesis Methods
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized using a variety of methods. The most common method involves the reaction of 4-cyanophenol with 3-N,N-dimethylsulfamoylphenylsulfonyl chloride in aqueous acetonitrile. This reaction produces a white crystalline solid that is then purified by recrystallization from ethanol.
Scientific Research Applications
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on cells, as well as the effects of various environmental pollutants on cell growth and development. Additionally, 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used to study the effects of various drugs on the central nervous system.
properties
IUPAC Name |
3-(3-cyano-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-17(2)21(19,20)14-5-3-4-11(9-14)12-6-7-15(18)13(8-12)10-16/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZBHBFFIUJLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

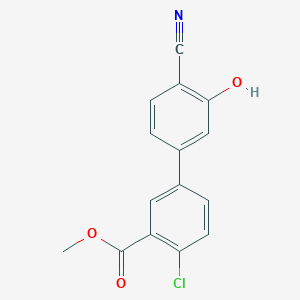
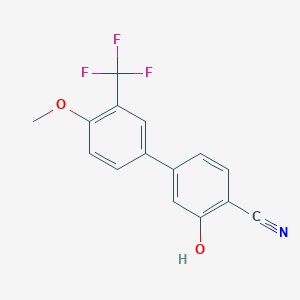

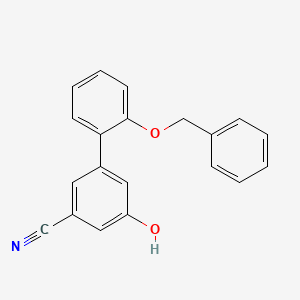




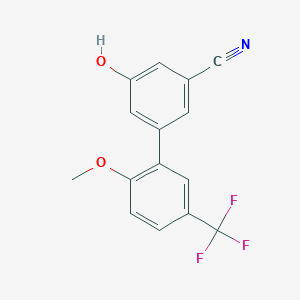
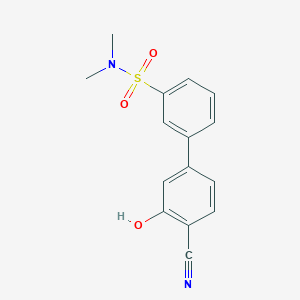
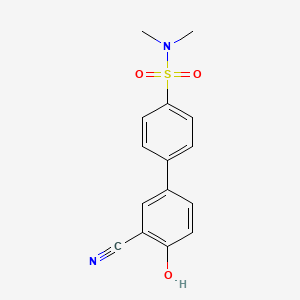
![2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377319.png)
![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)
![3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377334.png)